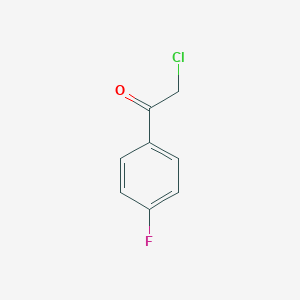









|
REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Cl:1][CH2:2][C:3]([C:10]1[CH:11]=[CH:12][C:7]([F:6])=[CH:8][CH:9]=1)=[O:4] |f:2.3.4.5|
|


|
Name
|
|
|
Quantity
|
235.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
410 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.25 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at 80° C. under nitrogen for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 50° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled to 0° C.
|
|
Type
|
WAIT
|
|
Details
|
gradually (over a 30 min. period) siphoned into 1 l
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained at or below 25° C.
|
|
Type
|
ADDITION
|
|
Details
|
throughout the addition
|
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
is stirred for 15 min.
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 350 ml
|
|
Type
|
WASH
|
|
Details
|
washed twice with 500 ml
|
|
Type
|
DISTILLATION
|
|
Details
|
The fluorobenzene is distilled at 30 mm. Hg
|
|
Type
|
TEMPERATURE
|
|
Details
|
and 60° C. and, upon cooling
|
|
Type
|
CUSTOM
|
|
Details
|
The crude solid product need not be purified
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |